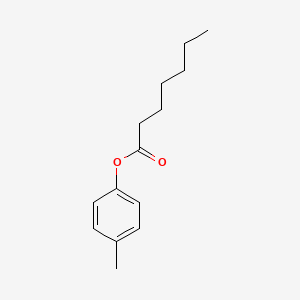
4-Methylphenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester formed from the reaction of heptanoic acid and 4-methylphenol (p-cresol). This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylphenyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 4-methylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl heptanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Heptanoic acid and 4-methylbenzoic acid.
Reduction: 4-methylphenyl heptanol.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
Applications De Recherche Scientifique
4-Methylphenyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 4-methylphenyl heptanoate involves its hydrolysis by esterases and lipases to produce heptanoic acid and 4-methylphenol. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in this process include the active sites of the enzymes where the hydrolysis reaction occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl heptanoate: A fluorogenic substrate used in enzyme assays to measure esterase and lipase activity.
4-Methylphenyl acetate: An ester with similar aromatic properties but a shorter carbon chain.
4-Methylphenyl butyrate: Another ester with a shorter carbon chain, used in similar applications.
Uniqueness
4-Methylphenyl heptanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This compound’s specific structure allows it to be used in a wider range of applications, particularly in industrial and research settings where longer-chain esters are preferred .
Propriétés
Numéro CAS |
71662-19-6 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(4-methylphenyl) heptanoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)16-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |
Clé InChI |
AGWLNVFDVVPLDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


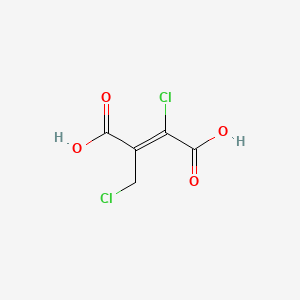
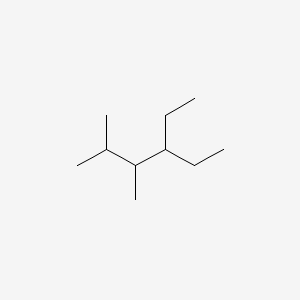
![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)
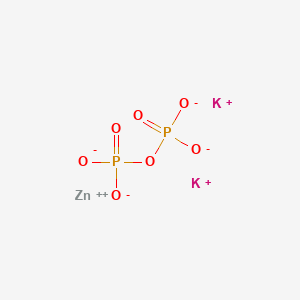
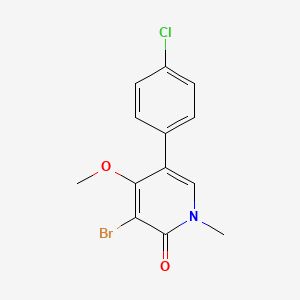
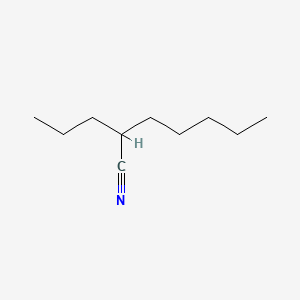
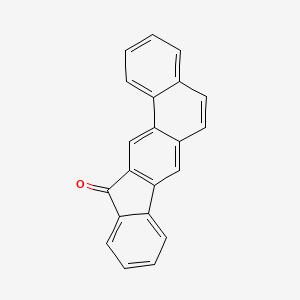
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
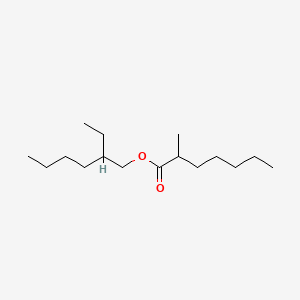
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)


